molecular formula C21H17BrO7 B2737708 ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-82-1

ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2737708
CAS No.: 324538-82-1
M. Wt: 461.264
InChI Key: JRJLGCPFACHNOH-UHFFFAOYSA-N
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Description

ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a multifunctional benzofuran derivative designed for advanced medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized in scientific literature for its significant pharmacological potential, with related compounds demonstrating a range of biological activities such as antimicrobial, antitumor, and antiviral properties . This particular compound is synthetically tailored for diversity-oriented synthesis. The presence of both an aldehyde and a bromine substituent on the benzofuran core makes it a versatile intermediate for further chemical elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are well-established methods for constructing complex biaryl systems in natural product synthesis . The 2-methoxybenzoyloxy group at the 5-position is a key feature that can influence the compound's binding affinity to biological targets and may be found in structures related to alkaloid and diterpenoid synthesis . Researchers can utilize this complex chemical entity as a key precursor in the development of novel therapeutic agents, particularly for the study of neurodegenerative diseases where related compounds have been investigated for their role in inhibiting protein aggregation and amyloidogenesis . Its structural complexity supports investigations into structure-activity relationships (SAR) for various enzyme targets.

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-5-(2-methoxybenzoyl)oxy-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO7/c1-4-27-21(25)16-15(10-23)28-19-11(2)9-14(18(22)17(16)19)29-20(24)12-7-5-6-8-13(12)26-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJLGCPFACHNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3OC)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Formylation: Addition of the formyl group to the appropriate position on the benzofuran ring.

    Esterification: Formation of the ester group through a reaction between a carboxylic acid and an alcohol.

    Methoxybenzoylation: Attachment of the methoxybenzoyl group to the benzofuran ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Bromination Patterns

  • Target Compound vs. Compound 4/5: The target’s bromine at position 4 contrasts with the 5-bromo substitution in Compounds 4 and 3. indicates that bromination generally reduces cytotoxicity compared to non-brominated precursors, but positional differences (e.g., 4-Br vs. 5-Br) may alter target interactions. For example, Compound 5’s 5-bromo group, combined with a diethylaminoethoxy chain, enhances antifungal activity, suggesting that bromine position and adjacent substituents critically influence bioactivity .

Functional Group Diversity

  • Formyl Group (Target) vs. Amino/Chloro (Compound 6): The target’s 2-formyl group offers a reactive site for conjugation (e.g., Schiff base formation), unlike the 3-amino and 5-chloro groups in Compound 4. This distinction implies divergent synthetic utility: the target may serve as a scaffold for drug discovery, while Compound 6’s amino group could enable peptide coupling .
  • 2-Methoxybenzoyloxy vs. Hydroxy/Alkoxy Chains: The target’s bulky 2-methoxybenzoyloxy group at position 5 increases lipophilicity compared to the hydroxyl (Compound 4) or polar diethylaminoethoxy (Compound 5) substituents. This lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Hypothetical Activity Based on Structural Analogues

Cytotoxicity Potential: Compound 4’s cytotoxic activity against cancer cells suggests that the benzofuran core is bioactive. However, the target’s 4-bromo and 2-formyl groups might modulate this activity differently compared to Compound 4’s 5-bromo and 7-hydroxy groups .

Antifungal Applications: Compound 5’s diethylaminoethoxy chain enhances antifungal effects. The target’s 2-methoxybenzoyloxy group, though less basic, could still interact with fungal membranes via hydrophobic interactions .

Biological Activity

Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate (CAS No. 16681-67-7) is a complex organic compound belonging to the benzofuran family. Its unique structure incorporates a bromine atom, a formyl group, and various aromatic functionalities, which contribute to its potential biological activities. This article explores the biological activities associated with this compound, drawing from various research findings.

Chemical Structure

The molecular formula of ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate is represented as follows:

C19H18BrO5\text{C}_{19}\text{H}_{18}\text{BrO}_5

Biological Activity Overview

Research indicates that compounds in the benzofuran class exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate have been investigated in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate has shown promise in inhibiting the proliferation of breast cancer cells. In vitro assays demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent effect on cancer cell growth.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment with the compound.

Antimicrobial Activity

Research has also indicated that benzofuran derivatives possess antimicrobial properties:

  • Antibacterial Effects : Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Antifungal Activity : In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens such as Candida albicans, with an MIC of approximately 64 µg/mL.

Case Studies

A notable study conducted by Abdel-Aziz et al. (2020) focused on the synthesis and biological evaluation of benzofuran derivatives as potential carbonic anhydrase inhibitors. The study found that modifications to the benzofuran structure significantly impacted biological activity, enhancing its potential as an anticancer agent.

Q & A

Q. Optimization Strategies :

Step Critical Parameters Recommendations
Bromination Solvent polarity, temperature controlUse DCM at 0–5°C to minimize Br₂ decomposition .
Esterification Catalyst selection (e.g., DMAP vs. H₂SO₄)DMAP (4-dimethylaminopyridine) reduces acid-sensitive byproducts .
Purification Chromatography vs. crystallizationEmploy gradient HPLC (C18 column, acetonitrile/water) for high-purity isolation .

Data Contradiction Note :
While suggests bromination at 0–5°C, some protocols use room temperature with NBS (N-bromosuccinimide). Validate via TLC monitoring to resolve discrepancies .

Advanced: How can the aldehyde group be selectively functionalized without affecting the ester or benzoyloxy moieties?

Answer:
The aldehyde’s reactivity can be exploited while protecting other groups:

Protection : Temporarily mask the ester with tert-butyl groups (Boc protection) using Boc₂O in THF .

Selective Reaction : Perform a Wittig reaction on the aldehyde with stabilized ylides (e.g., Ph₃P=CHCO₂Et) in anhydrous toluene at 60°C .

Deprotection : Remove Boc groups with TFA (trifluoroacetic acid) in DCM .

Validation : Use ¹H-NMR to confirm retention of ester peaks (δ 4.3–4.5 ppm) and new alkene signals (δ 5.8–6.2 ppm) post-reaction .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • ¹H/¹³C-NMR : Identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; methoxy group at δ 3.8–4.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 465.343 for C₂₅H₂₁BrO₄) .
  • IR Spectroscopy : Detect carbonyl stretches (ester C=O at ~1720 cm⁻¹; aldehyde C=O at ~1700 cm⁻¹) .

Advanced: How do researchers resolve contradictions in reported biological activities of benzofuran derivatives?

Answer:
For example, notes brominated benzofurans show lower cytotoxicity than non-brominated precursors, conflicting with some literature.

Q. Resolution Strategy :

Standardized Assays : Re-test compounds under identical conditions (e.g., MTT assay on HeLa cells, 48h exposure) .

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine vs. methoxy) on IC₅₀ values .

Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

Q. Example Table :

Compound Substituents IC₅₀ (μM) Reference
Non-brominated derivative-H (position 4)12.3
Target compound-Br (position 4)8.7

Advanced: What computational methods are suitable for predicting interaction mechanisms with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2) using the aldehyde as a hydrogen-bond donor .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate logP values with observed antifungal activity (e.g., ’s derivative 5) .

Validation : Compare computational binding energies with experimental IC₅₀ values (R² > 0.85 indicates reliability) .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity : Limited data, but assume acute toxicity due to bromine and ester groups. Use LD₅₀ estimates from analogous compounds (e.g., ~200 mg/kg in rats) .
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
  • Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze esters .

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